molecular formula C13H12ClNO3 B6193207 methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride CAS No. 2648938-59-2

methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride

Cat. No.: B6193207
CAS No.: 2648938-59-2
M. Wt: 265.7
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(3-hydroxypyridin-2-yl)benzoic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxypyridin-3-yl)benzoate
  • Methyl 3-(4-hydroxypyridin-2-yl)benzoate
  • Methyl 3-(3-hydroxyquinolin-2-yl)benzoate

Uniqueness

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride involves the reaction of 3-hydroxypyridine-2-carboxylic acid with methyl 3-bromobenzoate, followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3-hydroxypyridine-2-carboxylic acid", "methyl 3-bromobenzoate", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-hydroxypyridine-2-carboxylic acid is reacted with methyl 3-bromobenzoate in the presence of a base such as sodium hydroxide to form methyl 3-(3-hydroxypyridin-2-yl)benzoate.", "Step 2: The resulting product is then reduced using sodium borohydride in a solvent such as ethanol to form methyl 3-(3-hydroxypyridin-2-yl)benzoate.", "Step 3: The final step involves the formation of the hydrochloride salt of the product by reacting it with hydrochloric acid in a solvent such as diethyl ether, followed by precipitation with water to obtain the final product, methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride." ] }

CAS No.

2648938-59-2

Molecular Formula

C13H12ClNO3

Molecular Weight

265.7

Purity

95

Origin of Product

United States

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